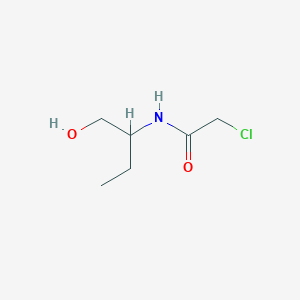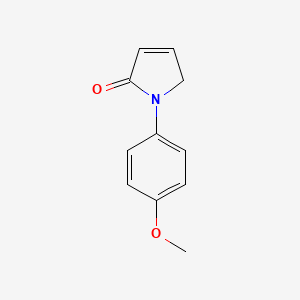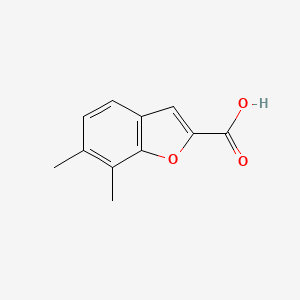
methyl (r)-2-allyloctanoate
Übersicht
Beschreibung
methyl (r)-2-allyloctanoate is an organic compound with the molecular formula C12H22O2 It is an ester derived from octanoic acid and methanol, featuring an allyl group attached to the second carbon of the octanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl (r)-2-allyloctanoate can be synthesized through the esterification of 2-allyloctanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by continuously removing the water formed during the esterification process.
Industrial Production Methods
Industrial production of methyl 2-allyloctanoate may involve similar esterification processes but on a larger scale. Continuous esterification reactors can be used to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
methyl (r)-2-allyloctanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, methyl 2-allyloctanoate can be hydrolyzed back to 2-allyloctanoic acid and methanol.
Reduction: Reduction of the ester group can be achieved using reagents like lithium aluminum hydride (LiAlH4), resulting in the formation of 2-allyloctanol.
Oxidation: The allyl group can undergo oxidation reactions, forming epoxides or other oxygenated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for allyl group oxidation.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: 2-allyloctanoic acid and methanol.
Reduction: 2-allyloctanol.
Oxidation: Epoxides or diols from the allyl group.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
methyl (r)-2-allyloctanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of functionalized esters and alcohols.
Biological Studies: The compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters.
Industrial Applications: It is used in the production of fragrances, flavors, and as a potential plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of methyl 2-allyloctanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations, such as hydrolysis, reduction, and substitution. The allyl group can also participate in reactions typical of alkenes, such as electrophilic addition and oxidation.
Vergleich Mit ähnlichen Verbindungen
methyl (r)-2-allyloctanoate can be compared with other esters and allyl-substituted compounds:
Methyl octanoate: Lacks the allyl group, making it less reactive in certain oxidation and addition reactions.
2-allyloctanoic acid: The free acid form, which is more reactive towards esterification and amidation reactions.
Allyl acetate: A simpler allyl ester, which is more volatile and less hydrophobic compared to methyl 2-allyloctanoate.
These comparisons highlight the unique reactivity and applications of methyl 2-allyloctanoate due to the presence of both the ester and allyl functional groups.
Eigenschaften
Molekularformel |
C12H22O2 |
|---|---|
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
methyl 2-prop-2-enyloctanoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h5,11H,2,4,6-10H2,1,3H3 |
InChI-Schlüssel |
BUYYMEZGQXKJDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC=C)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Di-tert-butyl-6-[(2,6-dimethylphenyl)sulfanyl]phenol](/img/structure/B8569286.png)
![3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine](/img/structure/B8569288.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8569290.png)
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B8569296.png)

![N-[2-(furan-2-yl)ethyl]benzenesulfonamide](/img/structure/B8569306.png)
![N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide](/img/structure/B8569320.png)


![N-[4-(1-Piperazinyl)phenyl]acetamide](/img/structure/B8569346.png)

